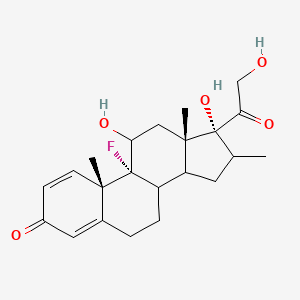

Dexomethasone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dexamethasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressant properties. It is widely used in the treatment of various conditions, including rheumatic problems, skin diseases, severe allergies, asthma, chronic obstructive lung disease, croup, brain swelling, and eye pain following eye surgery . Dexamethasone is also used in combination with antibiotics for tuberculosis and to improve outcomes in preterm labor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dexamethasone can be synthesized starting from dexamethasone acetate epoxide. The process involves several steps, including ring-opening reaction, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization and salification reactions . Another method involves preparing dexamethasone polymeric nanoparticles by membrane emulsification, which uses shirasu porous glass as a membrane for the emulsification process .

Industrial Production Methods: In industrial settings, dexamethasone sodium phosphate is synthesized through a series of reactions starting from dexamethasone acetate epoxide. The process includes ring-opening reaction, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization and salification reactions . The final product is then recrystallized, dried, and ball-milled into powder before being dissolved and diluted with water for injection .

Analyse Chemischer Reaktionen

Types of Reactions: Dexamethasone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of dexamethasone include ethanol, pyrophosphoryl chloride, and base catalysts . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product’s stability and efficacy.

Major Products Formed: The major products formed from these reactions include dexamethasone sodium phosphate and dexamethasone polymeric nanoparticles . These products are used in various pharmaceutical formulations for different medical applications.

Wissenschaftliche Forschungsanwendungen

Dexamethasone has a wide range of scientific research applications. In medicine, it is used to treat inflammatory conditions, autoimmune diseases, allergies, ocular disorders, and cancer . It has also been used in the management of COVID-19 patients with severe respiratory symptoms . In chemistry and biology, dexamethasone is incorporated into drug delivery systems, such as nanoparticles, microparticles, and scaffolds, to enhance bone formation and tissue engineering . Additionally, dexamethasone-loaded nanoformulations are being developed to improve drug delivery and reduce side effects .

Wirkmechanismus

Dexamethasone exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression leading to multiple downstream effects . The short-term effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The compound also inhibits peripheral phospholipase, reducing inflammation and immune response . In severe COVID-19 patients, dexamethasone suppresses late-stage interferon type I programs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to dexamethasone include prednisolone, hydrocortisone, and triamcinolone . These compounds are also corticosteroids with anti-inflammatory and immunosuppressant properties.

Uniqueness: Dexamethasone is unique due to its higher potency and longer duration of action compared to other corticosteroids . It is significantly more potent than prednisolone and has a longer half-life, making it more effective in treating severe inflammatory conditions . Additionally, dexamethasone’s ability to penetrate the central nervous system makes it particularly useful in treating brain swelling and other neurological conditions .

Eigenschaften

Molekularformel |

C22H29FO5 |

|---|---|

Molekulargewicht |

392.5 g/mol |

IUPAC-Name |

(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,17?,19-,20-,21-,22-/m0/s1 |

InChI-Schlüssel |

UREBDLICKHMUKA-FTVYNBIVSA-N |

Isomerische SMILES |

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |

Kanonische SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid](/img/structure/B14064891.png)

![bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)